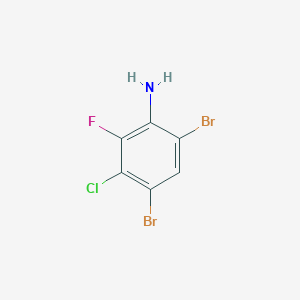

4,6-二溴-3-氯-2-氟苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

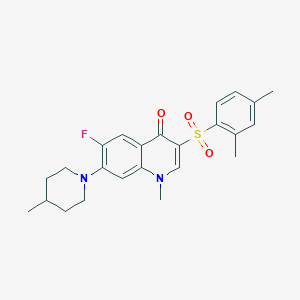

While the specific compound 4,6-Dibromo-3-chloro-2-fluoroaniline is not directly discussed in the provided papers, we can infer some information based on related compounds and their chemical behavior. The compound is likely to be a halogenated aniline, which is a type of aromatic amine that has been substituted with multiple halogens (bromine, chlorine, and fluorine in this case). These types of compounds are often used in the pharmaceutical industry and in the synthesis of dyes and pigments.

Synthesis Analysis

The synthesis of halogenated anilines is not directly addressed in the provided papers. However, paper discusses the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various heterocyclic compounds. This suggests that similar halogenated compounds can be used as starting materials in complex organic syntheses, potentially including the synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline.

Molecular Structure Analysis

Paper provides insight into the molecular structure of a closely related compound, 2,6-dibromo-3-chloro-4-fluoroaniline. The crystal and molecular structure of this compound is determined to be monoclinic with specific lattice parameters. It is reasonable to assume that 4,6-Dibromo-3-chloro-2-fluoroaniline would have a similar molecular structure, with the potential for classical intra- and intermolecular hydrogen bonds and halogen interactions, as observed in the related compound.

Chemical Reactions Analysis

The chemical reactivity of halogenated anilines can be quite complex due to the presence of multiple reactive sites. Paper discusses the selective modification of a polyfunctionalized quinoxaline derivative, which is derived from a reaction involving 4-fluoroaniline. This indicates that halogenated anilines can undergo various chemical reactions, leading to a diverse array of derivatives. The specific reactivity of 4,6-Dibromo-3-chloro-2-fluoroaniline would depend on the position of the halogens and the conditions of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Dibromo-3-chloro-2-fluoroaniline can be partially deduced from the properties of related compounds. For instance, the presence of halogens is likely to increase the density and molecular weight of the compound compared to aniline itself. The electronic properties of such compounds, as mentioned in paper , can be computed using density functional theory, which would provide insights into their reactivity. The compound's solubility, melting point, and boiling point would be influenced by the halogen substituents and could be determined experimentally.

科学研究应用

氟化联苯的合成

用于制造氟比洛芬的关键中间体2-氟-4-溴联苯的实用合成方法涉及使用2-氟-4-溴苯胺。该方法旨在规避传统合成中涉及的高成本和有毒副产物,突出了卤代苯胺在制药生产工艺中的重要性 (Qiu et al., 2009).

化学传感器的开发

基于4-甲基-2,6-二甲酰苯酚 (DFP) 化合物检测各种分析物(包括金属离子和阴离子)的研究展示了氟化化合物在开发高选择性和灵敏度的化学传感器中的用途。此类传感器对于环境监测和诊断至关重要 (Roy, 2021).

土壤微生物学的荧光显微镜

使用荧光化合物(包括5-(4,6-二氯三嗪基)氨基荧光素)对土壤微生物进行染色和可视化,突出了氟代苯胺在增强荧光显微镜功能中的作用。该应用对于研究微生物在各种微生境中的分布和活动至关重要 (Li, Dick, & Tuovinen, 2004).

荧光团的毒性评估

对分子成像中广泛使用的荧光团的毒性进行综述强调了在临床使用氟化化合物之前需要对其进行仔细评估。此类研究确保了荧光团在实时癌症诊断和其他生物医学成像技术中的安全应用 (Alford et al., 2009).

辐射衰变工程

氟化化合物在辐射衰变工程 (RDE) 中发挥着至关重要的作用,RDE 是一种通过改变荧光团的辐射衰变率来修改其发射的技术。RDE 在提高医学诊断和生物技术中荧光探针的光稳定性和功效方面具有潜在应用 (Lakowicz, 2001).

属性

IUPAC Name |

4,6-dibromo-3-chloro-2-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPPMIYFBYJDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)F)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione](/img/structure/B2552207.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)

![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)

![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)